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Introduction
Sulfamates and N-substituted sulfamates are crucial pharmacophores found in a wide array of

therapeutic agents, exhibiting diverse biological activities including antiviral, anticancer, and

steroid sulfatase inhibition. The synthesis of these motifs, however, can be challenging, often

relying on unstable or hazardous reagents like sulfamoyl chloride. A robust and operationally

simple alternative involves a two-step procedure commencing with the synthesis of aryl

fluorosulfates from readily available phenols, followed by their reaction with nitrogen

nucleophiles. This process, often mediated by potassium fluoride (KF), provides a safe and

efficient route to a diverse range of sulfamates.

This document provides detailed protocols for the potassium fluoride-mediated synthesis of aryl

fluorosulfates and their subsequent conversion to N-acyl and N-alkyl sulfamates, targeting

applications in drug discovery and development.

Reaction Principle
The synthesis of sulfamates is achieved through a two-stage process. Initially, an aryl

fluorosulfate is synthesized from a corresponding phenol. This is followed by the reaction of the

aryl fluorosulfate with an amine or an amide equivalent to furnish the desired sulfamate.

Stage 1: Synthesis of Aryl Fluorosulfates
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Aryl fluorosulfates are prepared from phenols using sulfuryl fluoride (SO2F2). To circumvent the

challenges of handling gaseous SO2F2, it can be generated ex situ from 1,1'-

sulfonyldiimidazole (SDI) in the presence of potassium fluoride (KF) and an acid catalyst in a

two-chamber reactor.[1][2][3] The generated SO2F2 gas then reacts with a phenol in the

presence of a base to yield the aryl fluorosulfate.

Stage 2: Synthesis of Sulfamates

The purified aryl fluorosulfate serves as an electrophile for the sulfamoylation of nitrogen

nucleophiles. N-acyl sulfamates can be synthesized under mild, base-free conditions by

reacting the aryl fluorosulfate with a potassium trimethylsilyloxyl imidate.[4][5] Alternatively, a

diverse range of sulfamates can be prepared by reacting the fluorosulfate with primary or

secondary amines in the presence of an activating system, such as calcium triflimide and

DABCO.[5][6]
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Caption: Overall two-stage workflow for sulfamate synthesis.

Experimental Protocols
Protocol 1: Synthesis of Aryl Fluorosulfates via Ex Situ
Generation of SO2F2
This protocol is adapted from a procedure utilizing a two-chamber reactor to avoid direct

handling of sulfuryl fluoride gas.[1][2][3]

Materials:

1,1'-Sulfonyldiimidazole (SDI)
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Potassium fluoride (KF)

Trifluoroacetic acid (TFA)

Substituted phenol

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Acetonitrile (MeCN)

Two-chamber reactor

Procedure:

In Chamber A of a dry two-chamber reactor, combine 1,1'-sulfonyldiimidazole (1.5 mmol) and

potassium fluoride (4.0 mmol).

In Chamber B, dissolve the desired phenol (1.0 mmol) and triethylamine (2.0 mmol) in

dichloromethane (5 mL).

Seal the reactor and add trifluoroacetic acid (0.6 mL) to Chamber A.

Stir the reaction mixture at room temperature for 2-18 hours. Reaction progress can be

monitored by TLC or LC-MS.

Upon completion, carefully vent the reactor in a fume hood.

The reaction mixture in Chamber B is then subjected to an aqueous acid/base wash.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the pure

aryl fluorosulfate.

Protocol 2: Synthesis of N-Acyl Sulfamates
This protocol describes a mild, base-free method for the synthesis of N-acyl sulfamates from

aryl fluorosulfates and potassium trimethylsilyloxyl imidates.[4]
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Materials:

Aryl fluorosulfate

Potassium trimethylsilyloxyl imidate

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

To a dry 10 mL flask equipped with a magnetic stir bar, add the potassium trimethylsilyloxyl

imidate (0.6 mmol, 1.2 equiv).

Add anhydrous DMF (1 mL), followed by the aryl fluorosulfate (0.5 mmol, 1.0 equiv) at room

temperature.

Stir the reaction mixture at room temperature for 10-20 minutes.

Remove the solvent under reduced pressure.

The crude product is purified by flash chromatography on silica gel (reverse-phase silica gel

may be required) to yield the desired N-acyl sulfamate.

Protocol 3: Synthesis of Sulfamates from Amines
This protocol utilizes an activation method for the reaction of aryl fluorosulfates with a broad

range of amines.[6]

Materials:

Aryl fluorosulfate

Primary or secondary amine

Calcium triflimide (Ca(NTf2)2)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Solvent (e.g., Acetonitrile)
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Procedure:

In a dry vial, dissolve the aryl fluorosulfate (1.0 equiv), amine (1.2 equiv), calcium triflimide

(1.5 equiv), and DABCO (1.5 equiv) in the chosen solvent.

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC

or LC-MS).

Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed

with water.

The organic layer is dried, filtered, and concentrated.

The crude product is purified by flash column chromatography to afford the final sulfamate.

Data Presentation
Table 1: Synthesis of Aryl Fluorosulfates from Various
Phenols[1][3]

Entry
Phenol
Substrate

Base Solvent Time (h) Yield (%)

1
4-tert-

Butylphenol
Et3N DCM 18 95

2
4-

Fluorophenol
Et3N DCM 2 >99 (NMR)

3
4-

Cyanophenol
DIPEA MeCN 18 91

4 2-Naphthol Et3N DCM 18 98

5 Estrone Et3N DCM 18 85

6

4-Hydroxy-N-

methyl-

piperidine

Et3N DCM 18 75
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Yields are isolated unless otherwise noted.

Table 2: Synthesis of N-Acyl Sulfamates from an Aryl
Fluorosulfate[4]

Entry

Potassium
Trimethylsilyloxyl
Imidate Precursor
(Nitrile)

Time (min) Yield (%)

1 Benzonitrile 10 86

2 4-Methoxybenzonitrile 10 92

3

4-

(Trifluoromethyl)benzo

nitrile

15 88

4 2-Naphthonitrile 10 85

5 Acetonitrile 20 75

6 Pivalonitrile 20 81

Reactions performed with [1,1'-biphenyl]-4-yl fluorosulfate.

Table 3: Synthesis of Sulfamates from Various Amines
and Fluorosulfates[6]
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Entry Fluorosulfate Amine Yield (%)

1
4-Cyanophenyl

fluorosulfate
Morpholine 98

2
4-Cyanophenyl

fluorosulfate
N-Methylbenzylamine 95

3
4-Benzoylphenyl

fluorosulfate
Piperidine 99

4
4-(tert-Butyl)phenyl

fluorosulfate
Pyrrolidine 99

5
Estrone-derived

fluorosulfate
Diethylamine 99
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Caption: General experimental workflow for sulfamate synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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